N-(3,4-Dichlorophenyl)propyl-ETAV
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Overview
Description
N-(3,4-Dichlorophenyl)propyl-ETAV is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an ETAV moiety. This compound has been studied for its binding affinity to various biological targets, making it a subject of interest in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves the reaction of 3,4-dichlorophenylpropylamine with an appropriate ETAV derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)propyl-ETAV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3,4-Dichlorophenyl)propyl-ETAV has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)propyl-ETAV involves its binding to specific molecular targets, such as the presynaptic density protein 95 (DLG4). This interaction modulates synaptic plasticity and neurotransmitter release, which can influence various physiological processes. The compound’s effects are mediated through pathways involving NMDA receptors and other synaptic proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)propyl-ETAV
- N-(Naphthalene-2-yl)ethyl-ETAV
- N-Benzyl-ETAV
- N-Butyl-ETAV
- N-Cyclohexylethyl-ETAV
Uniqueness
N-(3,4-Dichlorophenyl)propyl-ETAV is unique due to its specific binding affinity and selectivity for certain biological targets. Its dichlorophenyl group imparts distinct chemical properties that differentiate it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C25H36Cl2N4O8 |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1 |
InChI Key |
QVZKLLUMEYWUMT-WHJBMRRRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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